4-[(Trimethylsilyl)ethynyl]benzoic acid
Overview
Description
Preparation Methods
4-[(Trimethylsilyl)ethynyl]benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an argon atmosphere . Another method involves the Sonogashira coupling reaction between 4-bromobenzaldehyde and trimethylsilylacetylene . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-[(Trimethylsilyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, triphenylphosphine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-[(Trimethylsilyl)ethynyl]benzoic acid plays an essential role as a reagent in organic synthesis due to its ability to form strong bonds and its high solubility in organic solvents. It is commonly used to introduce alkynyl functional groups into organic compounds, facilitating the synthesis of complex molecular architectures.
Key Reactions
- Sonogashira Coupling : This compound can be utilized in Sonogashira coupling reactions to synthesize various aryl-alkyne derivatives, which are valuable in the development of pharmaceuticals and advanced materials .
- Synthesis of Dendritic Polymers : It serves as a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s, which have applications in drug delivery systems and nanotechnology .
Materials Science
In materials science, this compound is used to create novel materials with specific properties.
Liquid Crystals
The compound has been investigated for its potential use in liquid crystal applications. Its derivatives exhibit mesomorphic properties that can be harnessed in display technologies and sensors . The ability of this compound to form smectic phases makes it suitable for developing advanced liquid crystal displays (LCDs).
Photovoltaics
Research indicates that derivatives of this compound can be incorporated into the design of dye-sensitized solar cells (DSSCs). By attaching zinc porphyrins to cyclic aromatic hydrocarbons, these compounds can act as effective photo-sensitizers, enhancing the efficiency of solar energy conversion .
Biological Studies
In biological research, this compound has been employed as a fluorescent probe. Its ability to undergo various reactions allows it to be utilized in studying biological processes at the molecular level.
Fluorescent Probes
The compound's fluorescence properties make it suitable for tracking biological interactions and cellular processes. It can be used to label biomolecules, enabling researchers to visualize and understand complex biological systems .
Case Study 1: Photopharmacology
A study explored the use of this compound derivatives as potential antimicrobial agents. The research focused on their structure-activity relationship (SAR) and demonstrated that certain derivatives exhibited significant antibacterial activity against Escherichia coli dihydrofolate reductase (eDHFR) . This highlights the compound's potential in developing new antimicrobial therapies.
Case Study 2: Synthesis of Functional Materials
Another research project detailed the synthesis of novel terminal trimethylsilylacetylene benzoate derivatives using Friedel-Craft's acylation reaction. The resulting compounds were characterized by spectroscopic techniques and showed promising properties for applications in materials science .
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]benzoic acid involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones . The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or drug development.
Comparison with Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzoic acid can be compared with other similar compounds, such as:
- 2-[(Trimethylsilyl)ethynyl]benzoic acid
- 1,4-Bis(trimethylsilyl)benzene
- 2-[(Trimethylsilyl)ethanol] These compounds share the trimethylsilyl group but differ in their structural arrangements and functional groups . The uniqueness of this compound lies in its specific combination of the trimethylsilyl and ethynyl groups attached to a benzoic acid moiety, which imparts distinct chemical properties and reactivity .
Biological Activity
4-[(Trimethylsilyl)ethynyl]benzoic acid (CAS No. 16116-80-6) is a derivative of benzoic acid characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is known for its stability and reactivity, particularly in organic synthesis. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, suggesting its potential as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined through agar dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound could serve as a lead compound in developing new antimicrobial therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 1500 | 600 |
IL-6 | 1200 | 450 |
This data suggests that this compound may be effective in managing inflammatory diseases.
Case Study 1: Cancer Cell Line Studies
In a study examining the effects of various benzoic acid derivatives on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment, indicating significant cytotoxicity.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with this compound led to a reduction in oxidative stress markers and improved neuronal survival rates in vitro.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). Modifications to the trimethylsilyl group and the ethynyl linkage have been shown to affect its binding affinity to biological targets.
Modification | Activity Change |
---|---|
Increased silyl size | Enhanced potency |
Altered ethynyl length | Reduced activity |
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-80-6 | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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